molecular formula C14H16ClNO3 B2932695 (E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide CAS No. 1922234-54-5

(E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide

Cat. No.: B2932695
CAS No.: 1922234-54-5
M. Wt: 281.74
InChI Key: XLZIMRQDHBBREE-AATRIKPKSA-N
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Description

(E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide is a synthetic organic compound that features a chlorophenyl group, a tetrahydrofuran ring, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide typically involves the following steps:

    Formation of the acrylamide moiety: This can be achieved by reacting an appropriate acrylate with an amine under suitable conditions.

    Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the acrylamide with a chlorophenyl group, often using a palladium-catalyzed coupling reaction.

    Incorporation of the tetrahydrofuran ring: The tetrahydrofuran ring can be introduced through a cyclization reaction involving a suitable diol precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a ketone.

    Reduction: The acrylamide moiety can be reduced to form an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide would depend on its specific application. For example, if used as a therapeutic agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(2-bromophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide
  • (E)-3-(2-fluorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide

Uniqueness

(E)-3-(2-chlorophenyl)-N-((3-hydroxytetrahydrofuran-3-yl)methyl)acrylamide is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties compared to its brominated or fluorinated analogs

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-N-[(3-hydroxyoxolan-3-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c15-12-4-2-1-3-11(12)5-6-13(17)16-9-14(18)7-8-19-10-14/h1-6,18H,7-10H2,(H,16,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZIMRQDHBBREE-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C=CC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC1(CNC(=O)/C=C/C2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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